ethyl 6-amino-8-[4-(butyloxy)-3-(methyloxy)phenyl]-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate
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Overview
Description
ethyl 6-amino-8-[4-(butyloxy)-3-(methyloxy)phenyl]-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, butoxy, methoxy, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-8-[4-(butyloxy)-3-(methyloxy)phenyl]-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core isoquinoline structure, followed by the introduction of the amino, butoxy, and methoxy groups through various substitution reactions. The cyano groups are introduced using nitrile-forming reactions, and the final esterification step involves the formation of the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 6-amino-8-[4-(butyloxy)-3-(methyloxy)phenyl]-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Substitution: The amino, butoxy, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
ethyl 6-amino-8-[4-(butyloxy)-3-(methyloxy)phenyl]-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-amino-8-[4-(butyloxy)-3-(methyloxy)phenyl]-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
ethyl 6-amino-8-[4-(butyloxy)-3-(methyloxy)phenyl]-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-amino-8-(4-benzyloxy-3-methoxyphenyl)-5,7,7-tricyano-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate
- tert-butyl 6-amino-8-(4-butoxy-3-methoxyphenyl)-5,7,7-tricyano-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate
These compounds share similar core structures but differ in the substituents attached to the phenyl ring or the ester group
Properties
CAS No. |
445222-43-5 |
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Molecular Formula |
C26H29N5O4 |
Molecular Weight |
475.5g/mol |
IUPAC Name |
ethyl 6-amino-8-(4-butoxy-3-methoxyphenyl)-5,7,7-tricyano-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C26H29N5O4/c1-4-6-11-35-21-8-7-17(12-22(21)33-3)23-20-14-31(25(32)34-5-2)10-9-18(20)19(13-27)24(30)26(23,15-28)16-29/h7-9,12,20,23H,4-6,10-11,14,30H2,1-3H3 |
InChI Key |
OPNSQROIYSQIMR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC)OC |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC)OC |
Origin of Product |
United States |
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